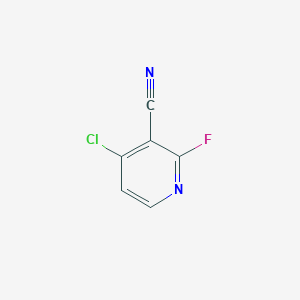

4-Chloro-2-fluoronicotinonitrile

Description

4-Chloro-2-fluoronicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 4, fluorine at position 2, and a nitrile group at position 3 (nicotinonitrile backbone). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine and fluorine substituents enhance stability and modulate reactivity, while the nitrile group provides a versatile handle for further functionalization.

Properties

IUPAC Name |

4-chloro-2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIROHGBQUAXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the reaction of 2-chloronicotinonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a multi-step process involving the chlorination and fluorination of nicotinonitrile. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-fluoronicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent positions, functional groups, and similarity scores from the evidence:

Functional Group Impact

- Nitrile vs. Aldehyde/Carboxylic Acid: The nitrile group in 4-Chloro-2-fluoronicotinonitrile offers distinct reactivity in nucleophilic additions (e.g., forming amines or tetrazoles) compared to the aldehyde’s electrophilic properties or the carboxylic acid’s participation in condensation reactions .

- Electron-Withdrawing Effects : The nitrile’s strong electron-withdrawing nature enhances the pyridine ring’s electrophilicity, facilitating substitutions at positions 4 and 2.

Substituent Position and Halogen Effects

- Chlorine at Position 4 vs.

- Fluorine at Position 2 : The fluorine’s ortho-directing effect and small atomic radius favor regioselective modifications, a trait shared with 4-Chloro-5-fluoro-2-methylpyridine .

Similarity Scores and Structural Relevance

- Compounds with similarity scores >0.75 (e.g., 4-Chloro-2-fluoronicotinaldehyde ) share core pyridine frameworks but differ in functional groups, highlighting the nitrile’s unique role in stability and synthetic versatility.

Biological Activity

4-Chloro-2-fluoronicotinonitrile (CFN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of CFN, presenting detailed findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and comparative data.

Chemical Structure and Properties

This compound is characterized by its pyridine-like structure, which contributes to its biological activity. The presence of both chlorine and fluorine atoms at the 2 and 4 positions respectively enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of CFN against various strains of bacteria. For instance, a study conducted on derivatives of CFN demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured between 15 mm to 20 mm at higher concentrations (200 µg/mL) .

Comparative Antibacterial Activity Table

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 16 - 64 | 15 - 20 |

| Ciprofloxacin | 4 | >20 |

Anticancer Activity

The anticancer potential of CFN has been evaluated against multiple cancer cell lines. Notably, compounds derived from CFN exhibited significant cytotoxicity against several cancer types, including glioblastoma and lung cancer cells. The most promising derivative showed a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .

Anticancer Efficacy Table

| Compound | Cell Line | PGI (%) at 10 µM |

|---|---|---|

| CFN Derivative (6h) | SNB-19 | 65.12 |

| CFN Derivative (6d) | MCF7 | 24.79 |

| CFN Derivative (6a) | NCI-H522 | 23.32 |

The mechanisms underlying the biological activities of CFN are primarily linked to its ability to interact with cellular targets such as DNA and proteins. Studies indicate that CFN can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Furthermore, its structural similarity to known inhibitors suggests that it may act as a competitive inhibitor for certain enzymes involved in bacterial resistance mechanisms .

Structure-Activity Relationship (SAR)

SAR studies have provided insights into how modifications to the CFN structure can enhance its biological activity. For example, the introduction of various aryl moieties at specific positions has been shown to improve both antibacterial and anticancer activities significantly. The presence of electron-withdrawing groups such as nitro or halogens often correlates with increased potency .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of CFN derivatives revealed that modifications led to enhanced inhibition of NorA efflux pumps in Staphylococcus aureus, which is crucial for overcoming antibiotic resistance .

- Anticancer Evaluation : In a comprehensive evaluation against nine cancer cell lines following NCI protocols, certain derivatives exhibited remarkable selectivity and efficacy, indicating potential for development as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.